1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
The compound “1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule. It contains an acetylphenyl group, a fluorophenyl group, and a pyrrolidinone group, all attached to a central urea group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the acetylphenyl, fluorophenyl, and pyrrolidinone groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central urea group. The presence of the acetyl, fluorophenyl, and pyrrolidinone groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The acetyl group, for example, could undergo reactions typical of carbonyl compounds, while the fluorophenyl group could participate in reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar phenyl groups could affect its solubility, melting point, and boiling point .Scientific Research Applications
Electron Transfer and Hydrogen Bonding
Urea derivatives are studied for their ability to facilitate electron transfer across hydrogen bonds. For example, ruthenium and osmium complexes featuring urea ligands show reversible oxidations without potential splitting for the oxidation of individual hydrogen-bridged redox-active moieties. This indicates a potential application in designing molecules for electronic devices and sensors due to their electron transfer capabilities and stable dimeric structures in nonpolar solvents (Pichlmaier et al., 2009).
Antioxidant and Enzyme Inhibition
Novel urea derivatives are synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing significant inhibitory activity. These compounds also exhibit antioxidant activities, indicating their potential therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress (Kurt et al., 2015).
Chemical Sensors and Molecular Recognition
Urea derivatives serve as chemical sensors for anions, demonstrating selective recognition abilities. This property is crucial for developing sensors that can detect and quantify specific ions or molecules in various environments, highlighting their potential in analytical chemistry and environmental monitoring (Helal & Kim, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)13-2-6-15(7-3-13)21-19(26)22-16-10-18(25)23(11-16)17-8-4-14(20)5-9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLPBMAZEIIDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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